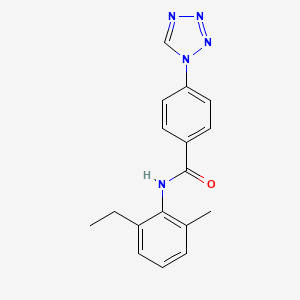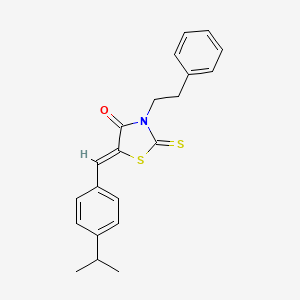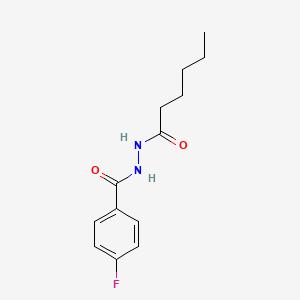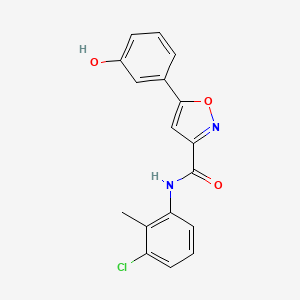![molecular formula C19H21N3O3 B4620206 3-[3-(3,4-二甲氧基苯基)-1H-吡唑-4-基]-2-(2,2-二甲基丙酰基)丙烯腈](/img/structure/B4620206.png)
3-[3-(3,4-二甲氧基苯基)-1H-吡唑-4-基]-2-(2,2-二甲基丙酰基)丙烯腈
描述
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves Michael addition reactions. For example, compounds have been synthesized through Michael addition of acrylonitrile to diphenylpyrazole, followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles (Bailey et al., 1985). This method may provide insight into the synthesis approach for the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography. For instance, the E and Z isomers of a related compound have been analyzed to determine their crystal structures (Shinkre et al., 2008). These analyses can shed light on the arrangement of atoms and the spatial configuration of the compound.
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical behaviors depending on their structure and substituents. Michael addition reactions, for example, have been utilized to create novel pyrazole derivatives with specific properties (Berzosa et al., 2010). These reactions highlight the reactivity of the cyano and acrylate groups present in these molecules.
Physical Properties Analysis
The physical properties, such as melting points and solubility, of pyrazole derivatives are crucial for their application and handling. While specific data on the compound of interest may not be readily available, studies on similar compounds provide a basis for understanding its physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives can be influenced by their specific functional groups. The addition of substituents like dimethylpropanoyl and dimethoxyphenyl groups can significantly affect the chemical behavior of these compounds (Gomha & Farghaly, 2011).
科学研究应用
抗抑郁潜力
研究探索了吡唑衍生物,例如 N,N-二甲基-3,4-二苯基-1H-吡唑-1-丙胺,作为抗抑郁剂的潜力。这些化合物通过丙烯腈与二苯基吡唑的迈克尔加成反应合成,在动物研究中显示出有希望的结果,表现出类似于丙咪嗪的抗抑郁功效,但副作用较小 (Bailey 等人,1985 年).
有机化学中的合成和反应性
在有机化学领域,类似于 3-[3-(3,4-二甲氧基苯基)-1H-吡唑-4-基]-2-(2,2-二甲基丙酰基)丙烯腈的丙烯腈基化合物用于各种合成工艺。例如,某些化合物与三乙胺和丙烯腈的处理可以产生一系列环加合物,说明了这些化合物在合成化学中的反应性和应用 (大辻等人,1971 年).
合成化学中的不对称环加成
已经研究了源自 3,5-二甲基-1H-吡唑的丙烯酰胺与丙烯酸酯的不对称环加成反应,证明了吡唑衍生物在区域选择性环化反应中的用途。这项研究强调了此类化合物在合成复杂有机分子中的潜力 (韩等人,2011 年).
吡唑衍生物的生物活性
对吡唑及其衍生物(包括吡唑并[3,4-d]哒嗪)的研究揭示了它们多样的生物活性。这些化合物已用于各种应用中,例如解热剂、镇痛剂和除草剂。此外,它们还表现出抗菌和抗炎特性,表明它们在药物化学中的重要性 (扎基等人,2016 年).
聚合物应用
与 3-[3-(3,4-二甲氧基苯基)-1H-吡唑-4-基]-2-(2,2-二甲基丙酰基)丙烯腈相关的化合物已被用于改性聚乙烯醇/丙烯酸水凝胶。这些改性通过与各种胺的反应增强了聚合物的热稳定性和生物活性,展示了它们在医疗和技术领域的适用性 (阿里等人,2015 年).
抗肿瘤潜力
对类似于所讨论化合物的吡唑基杂环化合物的探索已证明作为抗肿瘤剂具有显着的潜力。已发现这些化合物对某些类型的乳腺癌和卵巢肿瘤表现出细胞毒活性,表明它们在开发新的癌症疗法中的价值 (法拉格等人,2010 年).
光子和电子应用
与所讨论的化合物相关的吡唑啉衍生物的研究表明了它们在光子应用中的潜力。例如,已经探索了它们在聚合物薄膜中的掺入作为光开关,突出了它们在开发用于光学和电子器件的高级材料中的重要性 (舒卡尔斯基等人,2015 年).
属性
IUPAC Name |
(2Z)-2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)18(23)13(10-20)8-14-11-21-22-17(14)12-6-7-15(24-4)16(9-12)25-5/h6-9,11H,1-5H3,(H,21,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQWGMQFJJACQY-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(NN=C1)C2=CC(=C(C=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(NN=C1)C2=CC(=C(C=C2)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)
![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)
![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)


![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)


![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)